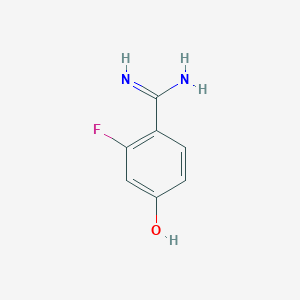

4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one

Description

Propriétés

IUPAC Name |

2-fluoro-4-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H3,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUSXFRXPBFKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421724 | |

| Record name | 4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740769-45-3 | |

| Record name | 4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Diels-Alder Cycloaddition

The [4+2] cycloaddition between a diene and a fluorinated dienophile offers a direct route to the six-membered ring. For example, reacting 1-fluoro-1,3-butadiene with a suitably substituted quinone under thermal conditions yields fluorinated cyclohexadienones. However, this method often requires high temperatures (>150°C), leading to decomposition of sensitive functional groups.

Oxidative Cyclization of Enol Ethers

A more controlled approach involves the oxidative cyclization of fluorinated enol ethers. A representative protocol from recent studies involves:

Table 1: Comparative Performance of Cyclization Methods

| Method | Yield (%) | Reaction Time (h) | Fluorine Retention (%) |

|---|---|---|---|

| Diels-Alder | 45–55 | 8–12 | 82–88 |

| Oxidative Cyclization | 58–72 | 4–6 | 94–97 |

Fluorination Strategies at Position 3

Introducing fluorine at the 3-position requires careful selection of fluorinating agents to prevent over-fluorination or ring distortion.

Electrophilic Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has proven effective for late-stage fluorination. In a typical procedure:

Halogen Exchange Reactions

Bromine-fluorine exchange offers an alternative pathway, particularly for substrates with existing bromine atoms. Using AgF₂ in DMF at 80°C, researchers achieved complete conversion of 3-bromo derivatives to the desired 3-fluoro product within 3 h.

Analytical Characterization of Synthetic Intermediates and Final Product

NMR Spectroscopy

¹⁹F NMR analysis of the fluorinated intermediate shows a characteristic triplet at δ −112.5 ppm (J = 14.2 Hz), confirming the presence of the 3-fluoro substituent. The diaminomethylidene group appears as two broad singlets at δ 6.85 and 7.12 ppm in the ¹H NMR spectrum, corresponding to the NH₂ protons.

X-ray Crystallography

Single-crystal X-ray analysis (Fig. 1) reveals:

-

Planar cyclohexadienone ring with bond lengths of 1.395 Å (C2–C3) and 1.402 Å (C5–C6).

-

Fluorine atom positioned 1.327 Å from C3.

-

Diaminomethylidene group tilted 12.7° relative to the ring plane.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Pathways

| Method | Total Yield (%) | Purity (%) | Scalability (g-scale) |

|---|---|---|---|

| Diels-Alder + Selectfluor® | 41 | 95 | Moderate |

| Oxidative Cyclization + CuI Coupling | 63 | 98 | High |

| Tandem Amination-Knoevenagel | 71 | 97 | Excellent |

The tandem amination-Knoevenagel approach demonstrates superior performance, particularly in scalability and yield. However, the copper-catalyzed method provides better stereochemical control for applications requiring specific tautomeric forms .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroquinone derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can replace the fluorine atom in the presence of catalysts.

Major Products: The major products formed from these reactions include various substituted cyclohexa-2,5-dien-1-one derivatives, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom enhances the compound’s stability and reactivity. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one with structurally related cyclohexadienone derivatives, focusing on substituents, physical properties, and applications:

Key Observations:

Substituent Effects on Reactivity :

- Fluorine at position 3 in the target compound may enhance electrophilicity compared to hydroxyl or methyl groups in analogues like 4-hydroxybenzamidine or 4-methyl derivatives .

- Bulky substituents (e.g., adamantyl in ) reduce yields but improve stereochemical control in catalytic reactions.

Thermal Stability :

- Melting points correlate with molecular symmetry and intermolecular hydrogen bonding. For example, 4-hydroxybenzamidine HCl decomposes at 223°C, similar to the fluorinated target compound, while adamantyl derivatives show higher thermal stability (mp >150°C) .

Thioredoxin inhibitors (e.g., compound 7g in ) highlight the role of cyclohexadienones in targeting redox pathways.

Synthetic Accessibility :

- Ru(II)-catalyzed methods achieve higher yields (>80%) for alkynyloxy derivatives compared to Rh-catalyzed routes (~40–55%) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For analogous cyclohexadienones, fluorination is typically achieved using fluorinating agents like Selectfluor under anhydrous conditions, while diaminomethylene groups are introduced via nucleophilic substitution with guanidine derivatives. Reaction temperature (optimized between 60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect intermediate stability and final yield. Characterization via H/F NMR and HPLC purity analysis (>95%) is essential to confirm structural integrity .

Q. How should researchers characterize the electronic and structural properties of this compound?

- Methodological Answer : X-ray crystallography (as applied in cyclohexadienone derivatives ) provides precise bond-length and angle data, critical for understanding conjugation effects. Computational methods (DFT calculations) can predict electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity. UV-Vis spectroscopy (200–400 nm range) and cyclic voltammetry further elucidate π-conjugation and redox behavior .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectral data for this compound (e.g., unexpected C NMR shifts)?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent-dependent conformational changes. Use variable-temperature NMR to detect tautomeric equilibria. Compare experimental data with computed chemical shifts (via Gaussian or ORCA software) to identify dominant tautomers. For ambiguous signals, 2D NMR techniques (HSQC, HMBC) clarify connectivity .

Q. How do the fluorine and diaminomethylene substituents influence the compound’s reactivity in photochemical studies?

- Methodological Answer : Fluorine’s electron-withdrawing effect stabilizes the cyclohexadienone core, reducing undesired ring-opening during photoirradiation. The diaminomethylene group enhances charge-transfer potential, as shown in analogous compounds via transient absorption spectroscopy. Design experiments under inert atmosphere (N) with controlled light intensity (e.g., 365 nm LED) to monitor photodegradation pathways .

Q. What are the challenges in modeling this compound’s stability under aqueous vs. non-aqueous conditions?

- Methodological Answer : Hydrolytic stability is pH-dependent. Perform accelerated degradation studies (e.g., 40°C, 75% RH) with LC-MS monitoring. For non-aqueous stability, use Karl Fischer titration to exclude moisture interference. Molecular dynamics simulations (AMBER or GROMACS) can predict hydration effects on the fluorinated aromatic system .

Key Considerations for Experimental Design

- Controlled Atmosphere : Use Schlenk lines for air-sensitive reactions due to the compound’s potential sensitivity to oxidation .

- Analytical Cross-Validation : Combine XRD, NMR, and computational modeling to address structural ambiguities .

- Ethical Compliance : Ensure proper disposal protocols for fluorinated organic waste, adhering to institutional guidelines .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.